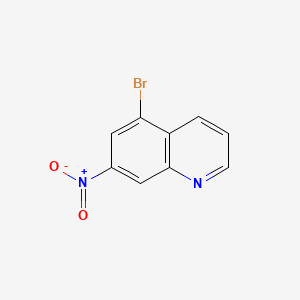

5-Bromo-7-nitroquinoline

Description

Significance of the Quinoline (B57606) Moiety in Organic Synthesis and Functional Molecules

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Current time information in Pasuruan, ID.numberanalytics.com First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its structure is embedded in numerous natural products, most notably the antimalarial alkaloid quinine (B1679958). iipseries.orgnoveltyjournals.comnih.gov This natural precedent has spurred extensive research, establishing the quinoline moiety as a "privileged scaffold" in medicinal chemistry. orientjchem.org Its derivatives are integral to a wide range of pharmaceuticals, including antibacterial agents like fluoroquinolones (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin), and local anesthetics (e.g., dibucaine). nih.govmdpi.com

Beyond its medicinal importance, the quinoline ring system is a versatile building block in organic synthesis and materials science. Current time information in Pasuruan, ID. The aromatic nature of the fused rings allows for a variety of substitution reactions, while the nitrogen atom imparts basicity and the ability to act as a ligand for metal catalysts. nih.gov This reactivity makes quinolines valuable starting materials and intermediates for the construction of complex organic molecules, dyes, and polymers with specific electronic and optoelectronic properties. noveltyjournals.com

Overview of Strategic Importance of Halogenation and Nitration in Heterocyclic Chemistry

Halogenation and nitration are fundamental transformations in organic chemistry, and their application to heterocyclic systems like quinoline is of strategic importance for several reasons. acgpubs.org

Halogenation , the introduction of a halogen atom (F, Cl, Br, I), serves multiple purposes. Halogens can act as directing groups in subsequent electrophilic substitution reactions. More importantly, they function as versatile synthetic handles. The carbon-halogen bond can be readily converted into other functional groups through reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and metallation. orgsyn.orgscienceopen.com In the context of medicinal chemistry, the incorporation of halogens can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. orientjchem.org

Nitration , the introduction of a nitro group (-NO₂), is a powerful tool for modifying the electronic properties of an aromatic ring. The nitro group is one of the strongest electron-withdrawing groups, which deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic aromatic substitution. semanticscholar.orgmasterorganicchemistry.com This is particularly significant in systems like bromo-nitro-quinolines, where the nitro group can facilitate the displacement of the bromide ion by a nucleophile. semanticscholar.orgnih.gov Furthermore, the nitro group itself is a valuable functional group that can be readily reduced to an amino group (-NH₂), providing a gateway to a wide array of further chemical modifications, including diazotization and amide bond formation. google.com

Positioning of 5-Bromo-7-nitroquinoline within Advanced Synthetic and Mechanistic Research

This compound is a di-substituted quinoline that embodies the strategic functionalization discussed above. The presence of both a bromine atom at the 5-position and a nitro group at the 7-position creates a molecule with significant potential in advanced synthetic and mechanistic research.

A key application of this compound is as a precursor to other functionalized quinolines. For instance, the nitro group can be selectively reduced to an amine, yielding 5-bromo-7-aminoquinoline. google.com This resulting aminoquinoline is a valuable building block for the synthesis of more complex molecules, potentially for applications in medicinal chemistry or materials science. The bromine atom remains as a synthetic handle for subsequent cross-coupling reactions. This stepwise functionalization highlights the utility of this compound as a versatile intermediate.

Mechanistic studies on related bromo-nitro-quinoline systems have shown that the nitro group significantly activates the ring for nucleophilic substitution, often enabling reactions that would not proceed otherwise. nih.gov While specific studies on this compound are not abundant, the principles of nucleophilic aromatic substitution suggest that it would be a reactive substrate under appropriate conditions, offering a platform to investigate the subtleties of electronic and steric effects in these reactions.

Historical Context and Evolution of Research on Substituted Quinolines

The study of quinolines began with their isolation from natural sources in the 19th century. iipseries.orgresearchgate.net The elucidation of the structure of quinine was a major milestone that spurred the development of synthetic methods to produce quinoline and its derivatives. The late 1800s saw the advent of several classic named reactions for quinoline synthesis that are still in use today. iipseries.org

The Skraup synthesis , developed in 1880, was one of the first and most general methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org This was followed by other important methods such as the Doebner-von Miller reaction , the Combes synthesis , and the Friedländer synthesis , each offering different routes to variously substituted quinolines. iipseries.orgnih.govresearchgate.net These early methods laid the groundwork for the systematic exploration of quinoline chemistry.

Throughout the 20th century, research on substituted quinolines was heavily driven by the search for new pharmaceuticals, particularly antimalarial drugs, leading to the synthesis and evaluation of thousands of derivatives. nih.gov This era saw a deeper understanding of structure-activity relationships, where the type and position of substituents were correlated with biological activity.

In recent decades, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted quinolines. scienceopen.com These methods allow for the precise and efficient introduction of a wide variety of substituents onto the quinoline core, which was often challenging with classical methods. This has opened up new avenues for the design and synthesis of highly functionalized quinolines for a broad range of applications, from targeted therapeutics to advanced materials. The ongoing research into compounds like this compound is a continuation of this long history, leveraging fundamental principles of reactivity to create novel and useful molecules.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C9H5BrN2O2 | 253.05 |

| 5-Bromo-6-methoxy-8-nitroquinoline | C10H7BrN2O3 | 283.08 vulcanchem.com |

| 6-Bromo-5-nitroquinoline (B1267105) | C9H5BrN2O2 | 253.05 |

| 5-Bromoisoquinoline (B27571) | C9H6BrN | 208.05 chemicalbook.com |

| 7-Nitroquinoline | C9H6N2O2 | 174.16 |

Synthetic Reactions of Bromo-Nitro-Quinolines

| Starting Material | Reaction | Product | Key Reagents | Reference |

|---|---|---|---|---|

| This compound | Reduction of nitro group | 7-Amino-5-bromoquinoline | Iron powder | google.com |

| 6-Bromoquinoline (B19933) | Nitration | 6-Bromo-5-nitroquinoline | H2SO4, HNO3 | semanticscholar.org |

| 5-Bromo-8-ethoxalylaminoquinoline | Nitration | 5-Bromo-8-ethoxalylamino-7-nitroquinoline | 100% HNO3 | prepchem.com |

| 6-Bromo-5-nitroquinoline | Nucleophilic Substitution | 5-Nitro-6-(morpholin-1-yl)quinoline | Morpholine (B109124), Triethylamine | semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUKJKAWBCXXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 7 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halo-nitroaromatic compounds. In the case of 5-bromo-7-nitroquinoline, the reaction involves the displacement of the bromide ion by a nucleophile.

Role of the nitro group in activating the quinoline (B57606) ring for SNAr reactions

The nitro group (NO₂) at the C7 position plays a crucial role in activating the quinoline ring system for SNAr reactions. As a potent electron-withdrawing group, it deactivates the entire aromatic system towards electrophilic attack but strongly activates it for nucleophilic substitution. This activation occurs through the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. The stabilization is most effective when the nitro group is in the ortho or para position to the leaving group (the bromine atom). In this compound, the C5 and C7 positions are in a para-like relationship within the quinoline scaffold, allowing for efficient delocalization of the negative charge of the intermediate.

Substitution of bromine with various nucleophiles (e.g., cyclic amines like morpholine (B109124), piperazine)

The activated nature of this compound allows for the substitution of the bromine atom with a variety of nucleophiles. Particularly, cyclic secondary amines such as morpholine and piperazine (B1678402) are commonly used to generate new derivatives. These reactions typically proceed under mild conditions, often requiring just a suitable solvent and sometimes a base to neutralize the hydrobromic acid formed as a byproduct. The resulting 5-(morpholino)-7-nitroquinoline and 5-(piperazin-1-yl)-7-nitroquinoline derivatives are valuable scaffolds in medicinal chemistry.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

| Morpholine | 5-(Morpholin-4-yl)-7-nitroquinoline |

| Piperazine | 5-(Piperazin-1-yl)-7-nitroquinoline |

Kinetic and thermodynamic aspects of nucleophilic displacement

While specific kinetic and thermodynamic data for the nucleophilic displacement of this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions apply. The reaction rate is dependent on several factors, including the concentration of both the substrate and the nucleophile, the nature of the solvent, and the reaction temperature. The electron-withdrawing capacity of the nitro group is a dominant factor in lowering the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. Thermodynamically, these reactions are generally favorable, as the formation of a new carbon-nucleophile bond and the departure of the stable bromide ion result in a negative change in Gibbs free energy.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a pathway to the corresponding amino derivatives, which are versatile synthetic intermediates.

Catalytic hydrogenation for amine formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group to a primary amine. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen gas atmosphere. The reaction is generally clean and high-yielding, affording 5-bromo-7-aminoquinoline. The choice of catalyst and reaction conditions (e.g., solvent, temperature, and pressure) can be optimized to ensure complete conversion and minimize side reactions. For instance, rhenium sulfide (B99878) catalysts have been explored for the hydrogenation of bromoquinolines, demonstrating the potential for achieving this transformation while preserving the carbon-halogen bond. digitellinc.com

Table 2: Common Catalysts for the Hydrogenation of this compound

| Catalyst | Product |

| Palladium on Carbon (Pd/C) | 5-Bromo-7-aminoquinoline |

| Platinum on Carbon (Pt/C) | 5-Bromo-7-aminoquinoline |

| Raney Nickel | 5-Bromo-7-aminoquinoline |

Selective reduction strategies for complex architectures

In the context of more complex molecules containing the this compound moiety, selective reduction of the nitro group in the presence of other reducible functional groups can be a synthetic challenge. Chemoselective reduction methods are therefore of significant interest. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic methods for the selective reduction of aromatic nitro groups. These methods are often preferred when other sensitive functionalities, such as alkenes, alkynes, or certain protecting groups, are present in the molecule and need to be preserved. The choice of the reducing agent and conditions is critical to achieve the desired selectivity and avoid undesired side reactions, such as the reduction of the quinoline ring or the cleavage of the carbon-bromine bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C5 position and a nitro group at the C7 position of the quinoline scaffold significantly influences its reactivity in transition metal-catalyzed reactions. The carbon-bromine bond is a key site for functionalization through various palladium-catalyzed cross-coupling reactions.

The C-Br bond at the 5-position of this compound is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-withdrawing nature of the nitro group at the C7 position is expected to enhance the reactivity of the C-Br bond toward oxidative addition. A variety of palladium-catalyzed cross-coupling reactions are applicable for the functionalization of such bromo-aromatic scaffolds. nih.gov

Common C–C bond-forming reactions include the Suzuki, Heck, and Sonogashira couplings. In a typical Suzuki coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Heck reaction would involve the coupling of this compound with an alkene, while the Sonogashira reaction would enable its coupling with a terminal alkyne.

For the formation of C-heteroatom bonds, the Buchwald-Hartwig amination is a prominent method for forming C-N bonds by coupling aryl halides with amines. semanticscholar.org This reaction, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, could be employed to introduce a range of amino groups at the C5 position of this compound.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for this compound based on established methodologies for related bromo-aromatic compounds. heteroletters.org

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-7-nitroquinoline | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | 5-Alkenyl-7-nitroquinoline | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-7-nitroquinoline | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine | 5-Amino-7-nitroquinoline | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

This table presents hypothetical reactions based on established palladium catalysis principles.

Direct C–H functionalization has emerged as a powerful tool for modifying aromatic and heteroaromatic rings without the need for pre-functionalization. scilit.comrsc.org In the context of the quinoline system, various positions are susceptible to direct C-H activation and subsequent arylation, often catalyzed by transition metals like palladium, rhodium, or iridium. nih.govnih.govescholarship.org The regioselectivity of these reactions is dictated by the electronic properties of the quinoline ring and the directing effects of any substituents. rsc.org

For this compound, the nitrogen atom of the quinoline ring typically directs functionalization to the C2 and C8 positions. nih.govnih.gov The strong electron-withdrawing nitro group at C7 deactivates the ring towards electrophilic attack but can influence the acidity of adjacent C-H bonds, potentially favoring certain C-H activation pathways. Palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation mechanism. nih.gov It is plausible that under specific catalytic conditions, direct arylation could be achieved at positions C2, C8, or even C6, depending on the catalyst, ligands, and reaction conditions employed. For instance, the use of quinoline N-oxides has been shown to be an effective strategy for directing C2-arylation. nih.gov

Photoinduced Chemical Transformations and Mechanistic Elucidation

The photochemistry of nitroaromatic compounds is a rich field of study, characterized by complex excited-state dynamics and the formation of various reactive intermediates. kaust.edu.sarsc.orgrsc.orgconsensus.app The presence of both a nitro group and a bromine atom in this compound suggests a complex photochemical behavior influenced by the interplay of these two functional groups.

In this study, the irradiation of N-benzoyl-5-bromo-7-nitroindoline in various solvents led to different photoproducts, indicating that the reaction pathway is highly dependent on the solvent environment. mcmaster.ca The electronic absorption and emission spectra of the nitro-bromoindoline suggested that the two lowest energy singlet excited states are nearly isoenergetic, with their relative energies being a function of the solvent medium. mcmaster.ca

The photochemistry of nitroaromatic compounds is typically initiated by excitation to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a triplet excited state (T₁). researchgate.netresearchgate.net For many nitroaromatics, this ISC is extremely rapid, often occurring on a sub-picosecond timescale. rsc.org These excited states, particularly the triplet state, are key intermediates in subsequent photochemical reactions.

In the study of N-benzoyl-5-bromo-7-nitroindoline, the formation of a free radical intermediate was strongly suggested by the distribution of photoproducts in tetrahydrofuran (B95107) (THF). mcmaster.ca Further evidence for a free radical mechanism was obtained through electron spin resonance (ESR) spectroscopy during irradiation, which allowed for the direct observation of radical species. mcmaster.ca The involvement of radicals is a common feature in the photochemistry of many complex organic molecules. chimia.chchimia.ch The initial step is likely the homolytic cleavage of a bond, which in this system could be the N-benzoyl bond, facilitated by the excited nitroaromatic chromophore.

Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can significantly influence the course of a photochemical reaction by affecting the energies of the ground and excited states, as well as the stability of any intermediates. rsc.orgrsc.orgresearchgate.netnih.govbris.ac.uk

The photosolvolysis of N-benzoyl-5-bromo-7-nitroindoline demonstrated a clear dependence on solvent properties. mcmaster.ca In a non-nucleophilic solvent like acetonitrile (B52724), the primary products were 5-bromo-7-nitroindoline (B556508) and benzoic acid, resulting from the cleavage of the N-benzoyl bond. However, in a mixture of acetonitrile and water, a new product, 5-bromo-7-nitrosoindole, was also formed. The formation of this nitroso derivative was correlated with the solvent polarity, suggesting a change in the reaction mechanism or the involvement of water in the reaction pathway. mcmaster.ca This highlights the critical role of the solvent in directing the outcome of the photodegradation process.

The following table summarizes the solvent-dependent product distribution observed in the photosolvolysis of the analogous compound, N-benzoyl-5-bromo-7-nitroindoline. mcmaster.ca

| Solvent System | Major Photoproducts |

| Acetonitrile | 5-Bromo-7-nitroindoline, Benzoic acid |

| Acetonitrile-Water | 5-Bromo-7-nitroindoline, Benzoic acid, 5-Bromo-7-nitrosoindole |

| Tetrahydrofuran (THF) | Products suggestive of free radical intermediates |

Data is based on the photosolvolysis of N-benzoyl-5-bromo-7-nitroindoline as a model system. mcmaster.ca

Electrophilic Aromatic Substitution (EAS) and Halogen Dance Reactions

The reactivity of the this compound core is dictated by the electronic properties of the quinoline ring system and the influence of its two substituents: a deactivating bromo group and a strongly deactivating nitro group. These substituents significantly impact the molecule's susceptibility to both electrophilic aromatic substitution and base-catalyzed rearrangements like the halogen dance.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the quinoline ring system is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire bicyclic system. Under the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, further increasing its deactivating effect. This effect is so potent that electrophilic attack is directed exclusively to the carbocyclic (benzene) ring, primarily at positions 5 and 8.

In this compound, the situation is compounded. The molecule is substituted with two deactivating groups on the benzene (B151609) ring.

Nitro Group (-NO₂): Located at C7, this is one of the most powerful deactivating groups. It withdraws electron density through both inductive and resonance effects, making the ring significantly less nucleophilic. It acts as a meta-director.

Bromo Group (-Br): Located at C5, halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance.

Illustrative Reactivity Data for EAS on Substituted Quinolines

| Substrate | Reagents | Major Product(s) | Reference Yield (%) |

| Quinoline | HNO₃ / H₂SO₄ | 5-Nitroquinoline (B147367) & 8-Nitroquinoline | ~45% / ~45% |

| 5-Bromoisoquinoline (B27571) | KNO₃ / H₂SO₄ | 5-Bromo-8-nitroisoquinoline (B189721) | High Yield |

| 8-Hydroxyquinoline (B1678124) | Br₂ / CH₃CN | 5,7-Dibromo-8-hydroxyquinoline | 90% |

Halogen Dance Reactions

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from its original position on an aromatic ring to an adjacent or more distant carbon atom. wikipedia.org This reaction provides a powerful method for synthesizing isomers that are otherwise difficult to obtain. wikipedia.orgclockss.org The generally accepted mechanism involves deprotonation by a strong base to form an aryl anion, followed by a series of halogen-metal exchanges and proton transfers that facilitate the migration. wikipedia.org

For this compound, a halogen dance reaction is mechanistically plausible under suitable conditions, typically involving a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The driving force for this rearrangement is the formation of a more stable aryl anion intermediate.

The acidity of the ring protons is a key factor. The potent electron-withdrawing nitro group at C7 significantly increases the acidity of the adjacent protons at C6 and C8. Deprotonation is therefore most likely to occur at one of these positions.

Deprotonation at C6: Abstraction of the C6 proton would generate a carbanion stabilized by the adjacent nitro group. This intermediate could then initiate a 1,2-migration of the bromine atom from C5 to C6, leading to the formation of 6-Bromo-7-nitroquinoline after quenching.

Deprotonation at C8: Similarly, deprotonation at C8 would yield an aryl anion that could potentially lead to more complex rearrangements, although a direct 1,3-migration (from C5 to C8) is less common than 1,2-shifts.

The reaction is typically quenched with an electrophile (e.g., H₂O, an aldehyde, or an alkyl halide) to trap the rearranged organometallic intermediate. wikipedia.org The first halogen dance reported in a quinoline system involved a 1,3-migration on a 3-fluoro-4-iodoquinoline (B1310626) substrate. wikipedia.org

Plausible Products from Halogen Dance of this compound

The following table outlines the potential products and the key mechanistic steps in a hypothetical halogen dance reaction starting from this compound.

| Starting Material | Base | Key Intermediate | Potential Product (after quench) |

| This compound | LDA | 6-Lithio-5-bromo-7-nitroquinoline | 6-Bromo-7-nitroquinoline |

| This compound | LDA | 8-Lithio-5-bromo-7-nitroquinoline | 8-Bromo-7-nitroquinoline |

The successful execution and outcome of such a reaction would be highly dependent on factors like the choice of base, reaction temperature, solvent, and the stability of the various organolithium intermediates. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and dynamics of molecules. For 5-Bromo-7-nitroquinoline, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR for proton environment and coupling analyses

Detailed analysis of the ¹H NMR spectrum of this compound allows for the identification of each proton within the molecule based on its unique chemical shift and spin-spin coupling patterns. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the quinoline (B57606) core.

Specific chemical shift values and coupling constants for this compound are not publicly available in the searched scientific literature. A hypothetical table is provided below for illustrative purposes based on known trends for similar substituted quinolines.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.90 | dd | J = 4.2, 1.5 |

| H-3 | 7.60 | dd | J = 8.5, 4.2 |

| H-4 | 8.45 | dd | J = 8.5, 1.5 |

| H-6 | 8.60 | d | J = 2.0 |

| H-8 | 8.80 | d | J = 2.0 |

Carbon (¹³C) NMR for carbon skeleton and functional group identification

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each carbon atom in a distinct chemical environment gives rise to a separate signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, bonded to a heteroatom).

As with ¹H NMR data, specific experimental ¹³C NMR data for this compound is not readily found in the surveyed literature. The following table represents expected chemical shifts.

| Carbon | Chemical Shift (ppm) |

| C-2 | 152.0 |

| C-3 | 122.5 |

| C-4 | 136.0 |

| C-4a | 148.0 |

| C-5 | 118.0 |

| C-6 | 130.0 |

| C-7 | 149.0 |

| C-8 | 125.0 |

| C-8a | 129.0 |

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) for complete structural assignments

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to confirm the regiochemistry of the substituents.

Detailed experimental 2D NMR data for this compound is not available in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FT-IR) spectroscopy for characteristic functional group vibrations

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br bond, would also be present.

Specific, experimentally determined FT-IR peak assignments for this compound are not available in the reviewed literature. A table of expected characteristic vibrations is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1550-1500 | N-O asymmetric stretch | Nitro (NO₂) |

| 1350-1300 | N-O symmetric stretch | Nitro (NO₂) |

| ~850 | C-N stretch | Nitro (NO₂) |

| Below 700 | C-Br stretch | Bromo |

FT-Raman spectroscopy for complementary vibrational modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the quinoline ring system and the C-Br bond.

Specific FT-Raman data for this compound is not documented in the available scientific literature.

Normal coordinate analysis for precise band assignments

Normal coordinate analysis (NCA) is a powerful computational method used to assign vibrational bands observed in infrared (IR) and Raman spectra to specific molecular motions. This analysis involves the calculation of the vibrational frequencies and the potential energy distribution (PED) for each normal mode of vibration. The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular vibrational mode, enabling unambiguous band assignments.

For this compound, a full normal coordinate analysis would require the acquisition of high-resolution FTIR and FT-Raman spectra in the solid phase. These experimental vibrational frequencies would then be used to refine a molecular force field, typically derived from quantum chemical calculations (e.g., using Density Functional Theory, DFT). The analysis would yield a detailed description of the vibrational dynamics of the molecule.

Hypothetical Vibrational Mode Assignments for this compound Based on NCA:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching vibrations |

| νas(NO₂) | 1550-1510 | Asymmetric stretching of the nitro group |

| νs(NO₂) | 1360-1320 | Symmetric stretching of the nitro group |

| ν(C=N) | 1620-1580 | Quinoline ring C=N stretching |

| ν(C=C) | 1600-1450 | Quinoline ring C=C stretching vibrations |

| δ(C-H) | 1300-1000 | In-plane C-H bending vibrations |

| γ(C-H) | 900-650 | Out-of-plane C-H bending vibrations |

| ν(C-Br) | 700-500 | C-Br stretching vibration |

| δ(NO₂) | 880-840 | NO₂ bending (scissoring) vibration |

Note: This table is illustrative and represents expected frequency ranges. Precise assignments for this compound would require specific experimental and computational studies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Emission

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

Analysis of electronic absorption and emission profiles

The UV-Vis absorption spectrum of a compound like this compound is expected to be dominated by π→π* and n→π* electronic transitions associated with the quinoline ring system and the nitro substituent. The quinoline moiety, an aromatic heterocycle, possesses an extended π-conjugated system that gives rise to strong absorption bands. The nitro group, being an electron-withdrawing group, can further influence the energy of these transitions.

While specific experimental spectra for this compound are not widely available in the literature, the spectrum of a related compound, nitroquinoline, in ethanol (B145695) shows characteristic absorption bands. It is anticipated that this compound would exhibit a similar profile, with potential shifts in the absorption maxima (λmax) due to the electronic effects of the bromine substituent.

Emission spectroscopy (fluorescence or phosphorescence) would provide information about the excited state properties of this compound. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The energy and intensity of this emitted light are characteristic of the molecule's electronic structure. Many nitroaromatic compounds, however, are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to triplet states.

Expected Electronic Transitions for this compound:

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophores |

| π→π | 250-400 | Quinoline aromatic system |

| n→π | > 400 | Nitro group (NO₂) |

Investigation of solvent effects on electronic transitions

The position, intensity, and shape of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The study of solvent effects on the electronic transitions of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities.

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy required for the transition. A detailed solvatochromic study would thus help in the definitive assignment of the electronic transitions of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, it is conceivable that it could be converted into a radical anion under specific reducing conditions.

The electrochemical or chemical reduction of the nitro group could lead to the formation of the [this compound]•⁻ radical anion. ESR spectroscopy would be the definitive method to detect and characterize this radical species. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants. The hyperfine couplings would arise from the interaction of the unpaired electron with the magnetic nuclei (¹⁴N of the nitro and quinoline groups, ¹H, ⁷⁹Br, and ⁸¹Br) within the radical, offering valuable insights into the distribution of the unpaired electron density across the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: These parameters would define the exact molecular geometry in the solid state.

Planarity of the quinoline ring: The analysis would confirm the aromatic nature and planarity of the heterocyclic ring system.

Conformation of the nitro group: The orientation of the nitro group relative to the quinoline ring would be determined.

Intermolecular interactions: The crystal packing would reveal the nature and geometry of non-covalent interactions, such as π-π stacking, halogen bonding (C-Br···N or C-Br···O), and C-H···O hydrogen bonds, which govern the supramolecular architecture.

Although a crystal structure for this compound itself is not reported in publicly available databases, such an analysis would be crucial for a complete understanding of its structural properties and for correlating its solid-state structure with its physicochemical properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. By employing various functionals, such as the widely used B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of a molecule's characteristics can be painted.

Molecular geometry optimization and conformational analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For 5-Bromo-7-nitroquinoline, this process would involve the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Interactive Data Table: Predicted Bond Lengths and Angles for a Quinoline (B57606) Core (Illustrative)

| Bond/Angle | Predicted Value (Illustrative) |

| C-Br Bond Length | ~1.90 Å |

| C-N (ring) Bond Length | ~1.37 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| C-N-C Angle (ring) | ~117° |

| O-N-O Angle (nitro) | ~125° |

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds and are not specific experimental or calculated data for this compound.

Prediction of vibrational frequencies and comparison with experimental data

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. The theoretical vibrational spectrum serves as a powerful tool for the assignment of experimental spectral bands to specific molecular motions.

For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the C=C and C=N stretching vibrations of the quinoline core, the C-Br stretching, and the symmetric and asymmetric stretching of the NO₂ group. Theoretical studies on 5-nitroquinoline (B147367) have demonstrated good agreement between calculated and experimental vibrational spectra, aiding in the detailed interpretation of the molecule's spectroscopic signature.

Analysis of electronic properties: HOMO-LUMO energies and band gap calculations

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the electron-withdrawing nature of the bromo and nitro groups is expected to lower the energies of both the HOMO and LUMO and influence the magnitude of the band gap.

Interactive Data Table: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -3.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Note: These are illustrative values and are not specific calculated data for this compound.

Molecular Electrostatic Potential (MEP) mapping for electrophilic/nucleophilic sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the quinoline ring and the region around the bromine atom might exhibit a more positive potential.

Calculations of global and local reactivity descriptors (e.g., Fukui functions, average local ionization energy)

To quantify the reactivity of different sites within a molecule, various reactivity descriptors can be calculated from the electron density. Global descriptors, such as chemical potential, hardness, and electrophilicity, provide a general measure of the molecule's reactivity. Local descriptors, like the Fukui functions, offer site-specific information, indicating which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. The average local ionization energy provides insight into the regions from which an electron is most easily removed. These descriptors would provide a detailed reactivity map for this compound, guiding the prediction of its chemical behavior in various reactions.

Solvent effects on molecular properties using continuum solvation models (e.g., IEFPCM).

No specific studies detailing the application of continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), to analyze the solvent effects on the molecular properties of this compound were found in the reviewed literature. Such studies would typically investigate how different solvent environments influence the compound's geometric structure, electronic properties (like dipole moment), and spectral characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra.

A search of published research did not yield any specific articles that employ Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited-state properties and electronic absorption or emission spectra of this compound. This type of analysis is crucial for understanding the photophysical behavior of a molecule, including its UV-Vis absorption wavelengths, oscillator strengths, and the nature of its electronic transitions.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulation studies for this compound are not available in the current body of scientific literature based on the conducted search.

Investigation of molecular dynamics and conformational landscapes.

No research was found that specifically investigates the conformational landscape or molecular dynamics of this compound. These simulations would provide insight into the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them.

Simulation of intermolecular interactions in solution and solid phases.

There is no available research detailing the use of MD simulations to study the intermolecular interactions of this compound in either solution or solid states. Such simulations are valuable for understanding how molecules of the compound interact with each other and with solvent molecules, which governs properties like solubility and crystal packing.

Quantum Chemical Analysis of Excited State Proton Transfer (ESPT) Mechanisms.

No dedicated quantum chemical analyses of Excited State Proton Transfer (ESPT) mechanisms for this compound were identified. For ESPT to be a relevant pathway, the molecule would typically require a proton-donating group (like a hydroxyl or amino group) in proximity to a proton-accepting site, which is not a primary feature of the this compound structure itself. Studies on related hydroxyquinoline compounds have shown that ESPT is a significant process, but this cannot be directly extrapolated to the title compound.

Prediction of Non-Linear Optical (NLO) Properties.

A literature review did not uncover any theoretical predictions or computational studies on the non-linear optical (NLO) properties of this compound. These investigations typically use quantum chemical methods to calculate properties like polarizability (α) and hyperpolarizabilities (β, γ), which determine a molecule's potential for use in optical technologies. The presence of nitro groups, which are strong electron-withdrawing groups, often imparts significant NLO properties to organic molecules. However, specific calculations for this compound have not been reported.

A comprehensive search of available scientific literature and computational chemistry databases has been conducted to gather information specifically on the topological analysis of intermolecular interactions for the compound this compound.

Despite a thorough investigation for research pertaining to the Noncovalent Interaction (NCI) index, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analyses of this compound, no specific studies containing detailed research findings or data tables on this particular compound could be located.

Therefore, it is not possible to provide the requested detailed article on the "" with a focus on the "Topological Analysis of Intermolecular Interactions" as outlined. The required scientifically accurate content and data for this specific molecule are not present in the currently accessible body of research.

Applications of 5 Bromo 7 Nitroquinoline in Advanced Chemical Synthesis and Materials Science

Versatile Building Block in Complex Organic Synthesis

The presence of both a halogen and a nitro functional group on the 5-Bromo-7-nitroquinoline scaffold provides orthogonal handles for sequential chemical modifications. This dual functionality allows for its use as a versatile building block in the construction of diverse and complex molecular architectures.

Scaffold for the construction of diverse heterocyclic systems.

This compound serves as a foundational scaffold for the synthesis of a wide array of more complex heterocyclic systems. The inherent reactivity of the bromo and nitro groups allows for their transformation into other functionalities, which can then be utilized in cyclization reactions to build new rings onto the quinoline (B57606) core.

The bromine atom at the 5-position is susceptible to replacement through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of fused heterocyclic systems. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group, which could subsequently undergo an intramolecular cyclization to form a polycyclic aromatic heterocycle.

Furthermore, the nitro group at the 7-position can be readily reduced to an amino group. This amino functionality is a key precursor for the construction of various nitrogen-containing heterocycles. For example, the resulting 5-bromo-7-aminoquinoline can be used in condensation reactions with dicarbonyl compounds to form new heterocyclic rings, such as pyrazines or imidazoles, fused to the quinoline scaffold. The presence of the nitro group in bromoquinolines has been shown to activate the bromo group for nucleophilic substitution, allowing for the efficient production of derivatives. nih.gov

The general strategy of using bromo-nitro aromatic compounds as precursors for more complex heterocyclic systems is a well-established approach in organic synthesis. For example, 6-bromo-5-nitroquinoline (B1267105) has been utilized to synthesize 6-piperazinyl and 6-morpholinyl quinolines through SNAr nucleophilic substitution. nih.gov Similarly, the reduction of the nitro group in 5-bromo-8-nitroisoquinoline (B189721) provides access to an aromatic amine, a versatile functional group for further synthetic transformations. researchgate.net

| Reaction Type | Functional Group Transformation | Resulting Heterocyclic System (Example) |

|---|---|---|

| Suzuki Coupling | C-C bond formation at C5 | Fused polycyclic aromatic heterocycles |

| Buchwald-Hartwig Amination | C-N bond formation at C5 | N-Aryl quinolines |

| Nitro Reduction & Condensation | -NO2 to -NH2 at C7 | Fused pyrazinoquinolines or imidazoquinolines |

| Nucleophilic Aromatic Substitution | Displacement of Bromine at C5 | 5-Alkoxy- or 5-amino-7-nitroquinolines |

Precursor for advanced organic intermediates.

Beyond the direct construction of heterocyclic systems, this compound is a valuable precursor for the synthesis of a variety of advanced organic intermediates. These intermediates can then be utilized in multi-step syntheses of complex target molecules, including pharmaceuticals and other biologically active compounds.

The selective transformation of either the bromo or the nitro group allows for a stepwise elaboration of the molecule. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of Sandmeyer-type reactions. These reactions can introduce a variety of substituents at the 7-position, including cyano, hydroxyl, and other halogen groups.

Simultaneously, the bromine atom at the 5-position can be retained for later-stage functionalization. This orthogonal reactivity is highly desirable in synthetic planning. For example, after modification of the 7-position, the bromine atom can be subjected to a Grignard reaction or a lithium-halogen exchange to generate a nucleophilic carbon center at the 5-position, which can then react with various electrophiles.

The utility of bromo-nitro substituted heterocycles as precursors is well-documented. For instance, brominated tetrahydroquinolines and quinolines are crucial in the synthesis of derivatives containing cyano, methoxy, phenyl, and amino groups. nih.gov The direct nitration of 6,8-dibromoquinoline (B11842131) to its 5-nitro derivative creates a precursor to amino derivatives that activate the bromine group on the ring. nih.gov

Ligand Design in Coordination Chemistry.

While specific examples involving this compound are not extensively documented in the literature, the quinoline scaffold itself is a well-known and versatile ligand in coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily coordinate to a wide range of metal ions. The substituents on the quinoline ring, such as the bromo and nitro groups in this compound, can significantly modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

The electron-withdrawing nitro group would be expected to decrease the electron density on the quinoline nitrogen, thereby reducing its basicity and potentially influencing the strength of the metal-ligand bond. The bromine atom, on the other hand, can serve as a site for further functionalization to introduce additional coordinating groups, leading to the formation of polydentate ligands. For example, the bromine could be replaced by a phosphine (B1218219) or a thioether group through nucleophilic substitution or cross-coupling reactions, creating a bidentate ligand capable of forming stable chelate rings with metal centers.

Furthermore, the nitro group itself can potentially act as a coordinating group, particularly after reduction to an amino or a nitroso group. This would open up possibilities for the design of ligands with novel coordination modes. The synthesis of metal complexes with azo dye ligands based on 5-nitro-8-hydroxyquinoline has been reported, where the ligand coordinates to the metal ion through the deprotonated hydroxyl group and the quinoline nitrogen. researchgate.net

Precursor for Functional Materials Development

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for the development of a variety of functional organic materials. The presence of the bromo and nitro substituents in this compound provides avenues for tuning these properties and for incorporating the quinoline unit into larger conjugated systems.

Organic semiconductors for electronic devices (e.g., OLEDs, solar cells).

Quinoline derivatives have been investigated for their potential use as organic semiconductors in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The extended π-system of the quinoline ring allows for efficient charge transport, a key requirement for these applications.

The electron-withdrawing nitro group in this compound would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This can be advantageous in designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. The bromine atom provides a convenient handle for extending the conjugation of the molecule through cross-coupling reactions with other aromatic units, which is a common strategy for tuning the electronic and optical properties of organic semiconductors.

While the direct application of this compound in this context has not been reported, the broader class of quinoline derivatives has shown promise. For example, quinoline-based materials have been explored for their electron-transporting and light-emitting properties in OLEDs.

Components in the synthesis of dyes and pigments.

The quinoline scaffold is a component of many synthetic dyes and pigments. The extended aromatic system of quinoline can act as a chromophore, and the introduction of various substituents can be used to tune the color and other properties of the resulting dye.

The nitro group in this compound is a strong auxochrome, which can significantly influence the color of a dye molecule. The bromine atom can be replaced by other functional groups, such as amino or hydroxyl groups, which are also common components of dye structures and can further modify the color and dyeing properties.

The synthesis of azo dyes based on quinoline derivatives is a well-established field. researchgate.net For instance, new azo dyes have been synthesized by the diazo reaction of 8-hydroxyquinoline (B1678124). researchgate.net The general principle involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich coupling component, such as a quinoline derivative. The reduction of the nitro group in this compound to an amino group would provide a precursor for such diazotization reactions, enabling its incorporation into a wide range of azo dyes.

| Application Area | Key Feature | Potential Outcome |

|---|---|---|

| Complex Organic Synthesis | Orthogonal reactivity of bromo and nitro groups | Scaffold for diverse heterocyclic systems and advanced intermediates |

| Coordination Chemistry | Quinoline nitrogen as a coordination site; Bromo and nitro groups for functionalization | Tunable ligands for metal complexes with novel properties |

| Organic Electronics | Electron-withdrawing nitro group; Bromo group for extending conjugation | Component for organic semiconductors with tailored electronic properties |

| Dyes and Pigments | Nitro group as an auxochrome; Bromo group for functionalization | Precursor for the synthesis of novel dyes with tunable colors |

Role in Supramolecular Chemistry

There is no available information in scientific literature regarding the role of this compound in supramolecular chemistry.

No research has been found that explores this compound as a building block for molecular recognition or self-assembly. The potential of this molecule to participate in non-covalent interactions such as halogen bonding, π-π stacking, or hydrogen bonding, which are fundamental to molecular recognition and self-assembly, has not been reported.

There are no published studies on the design or synthesis of host-guest systems or other complex supramolecular architectures that utilize this compound as a component.

Future Research Directions and Emerging Paradigms for 5 Bromo 7 Nitroquinoline

Development of Stereoselective and Asymmetric Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and development. While significant progress has been made in the asymmetric synthesis of various heterocyclic cores, the development of stereoselective routes to derivatives of 5-Bromo-7-nitroquinoline remains a largely unexplored area. Future research will likely focus on creating chiral centers on the quinoline (B57606) scaffold or on substituents attached to it.

Key research objectives in this domain would include:

Catalytic Asymmetric Hydrogenation: Investigating the asymmetric hydrogenation of potential prochiral precursors to this compound derivatives, such as those containing exocyclic double bonds, using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes with chiral ligands).

Organocatalysis: Employing small chiral organic molecules as catalysts for asymmetric transformations. This could involve asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions to precursors of the target molecule, offering a metal-free alternative for generating stereocenters.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the quinoline ring system, thereby embedding stereochemistry from the outset.

The development of these methods is crucial, as the biological activity of quinoline derivatives is often highly dependent on their stereochemistry. Establishing efficient and scalable asymmetric syntheses would provide access to novel, enantiomerically pure compounds for pharmacological screening.

Exploration of Unconventional Reactivity and Catalysis

Moving beyond traditional cross-coupling and nucleophilic substitution reactions opens new avenues for modifying the this compound core. The unique electronic properties conferred by the electron-withdrawing nitro group and the versatile bromo substituent make this molecule a candidate for novel chemical transformations.

Future explorations may include:

Photoredox Catalysis: Utilizing visible light to initiate radical-based transformations. This could enable C-H functionalization at various positions on the quinoline ring, direct arylation, or the introduction of complex alkyl groups under mild conditions, bypassing the need for pre-functionalized starting materials.

Electrochemical Synthesis: Employing electricity to drive redox reactions, offering a green and highly controllable method for synthesis. Electrosynthesis could be used for the reduction of the nitro group under specific conditions or for oxidative C-N or C-C bond formations.

Dual Catalysis Systems: Combining different catalytic modes, such as transition-metal catalysis with organocatalysis or photoredox catalysis, to achieve transformations that are not possible with a single catalyst. This synergistic approach could enable complex, one-pot syntheses of highly functionalized this compound derivatives. Research has shown that the nitro group on a quinoline ring can activate an adjacent bromo group for nucleophilic aromatic substitution (SNAr), a principle that could be combined with other catalytic cycles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. acs.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. nih.gov For a target like this compound, AI and ML can significantly accelerate the research and development cycle.

Key applications in this area include:

Retrosynthetic Analysis: AI-powered platforms can propose multiple viable synthetic pathways to this compound and its derivatives, potentially uncovering more efficient or cost-effective routes than those designed by human chemists. nih.gov

Reaction Outcome and Yield Prediction: ML models, trained on extensive reaction databases, can predict the success and potential yield of a planned reaction, saving valuable time and resources by avoiding failed experiments. researchgate.netcam.ac.uk

Discovery of Novel Reactions: AI algorithms can identify new patterns of reactivity, suggesting unconventional or previously unknown reactions that could be applied to the synthesis and functionalization of the this compound scaffold. researchgate.net

Table 1: Potential Applications of AI/ML in this compound Synthesis

| AI/ML Application | Specific Task for this compound | Potential Benefit |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Generate novel retrosynthetic pathways for the core structure and its complex derivatives. | Discovery of more efficient, economical, and sustainable synthetic routes. nih.gov |

| Reaction Condition Optimization | Predict optimal solvent, temperature, catalyst, and reaction time for functionalization reactions (e.g., Suzuki, Buchwald-Hartwig couplings). | Higher yields, reduced side products, and faster process development. |

| Predictive Chemistry Models | Forecast the regioselectivity of further substitutions on the quinoline ring. | Reduced trial-and-error experimentation and targeted synthesis of specific isomers. researchgate.net |

| Automated Experimentation | Integrate AI with robotic platforms to perform high-throughput screening of reaction conditions for derivatization. | Accelerated discovery of optimal synthetic protocols and novel compounds. cam.ac.uk |

Investigation of Solid-State Reactivity and Polymorphism

The behavior of molecules in the solid state can differ significantly from their reactivity in solution. The study of solid-state chemistry is particularly important for pharmaceuticals, where properties like stability, solubility, and bioavailability are linked to the crystalline form (polymorphism).

Future research on this compound should involve:

Polymorph Screening: A systematic investigation to identify different crystalline forms of the compound. Each polymorph would be characterized by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy.

Structure-Reactivity Correlations: Analyzing how the packing of molecules in a crystal lattice influences their chemical reactivity. For aromatic nitro compounds, intramolecular geometry and intermolecular packing can dictate the outcome of photochemical reactions in the solid state. rsc.org This understanding could be leveraged for solvent-free synthesis or to control the formation of specific products.

Cocrystal Engineering: Forming multicomponent crystals (cocrystals) with other molecules (coformers) to modulate the physicochemical properties of this compound, such as solubility or stability, without altering the molecule itself.

Application in Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Flow chemistry, which involves performing chemical reactions in continuous-flowing streams within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. researchgate.netvapourtec.com

The synthesis of this compound, particularly nitration steps which can be highly exothermic and hazardous, is an ideal candidate for this technology.

Improved Safety: Microreactors handle only small volumes of reactive intermediates at any given time, significantly minimizing the risks associated with exothermic or potentially explosive reactions, such as those involving nitro compounds. laboratorytalk.com

Process Intensification: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be run at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times and increased throughput. acs.orgacs.org

Scalability and Automation: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up large batch reactors. researchgate.net The entire process can be automated for consistent quality and minimal manual intervention.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Safety | Small reaction volumes minimize thermal hazards and risk of runaway reactions. | Crucial for nitration steps and handling of energetic materials. laboratorytalk.com |

| Heat Transfer | Superior heat exchange allows for precise temperature control. | Prevents overheating and formation of undesirable byproducts during exothermic reactions. |

| Reaction Time | Faster reaction rates due to higher possible temperatures and efficient mixing. | Increased productivity and throughput, reducing synthesis time from hours to minutes. acs.org |

| Scalability | Seamless scaling from lab discovery to production by continuous operation. | Facilitates rapid transition from research quantities to pilot-scale manufacturing. vapourtec.comacs.org |

| Process Control | Precise control over residence time, stoichiometry, and temperature. | Higher yields, improved purity, and consistent product quality. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-nitroquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nitration and bromination of quinoline derivatives under controlled conditions. Optimize parameters like temperature (e.g., 0–50°C), solvent polarity (e.g., HNO₃/H₂SO₄ mixtures), and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS). Use thin-layer chromatography (TLC) to monitor intermediate formation and high-performance liquid chromatography (HPLC) to assess purity (>95%). Include reproducibility checks by replicating reactions under inert atmospheres or varying catalyst loading .

Q. How can spectroscopic techniques (NMR, MS, IR) conclusively characterize this compound?

- Methodological Answer : For NMR, analyze aromatic proton environments (δ 8.5–9.5 ppm for nitro-substituted protons) and coupling patterns to confirm regioselectivity. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 257 [M]⁺ with isotopic patterns confirming bromine. IR peaks near 1520 cm⁻¹ (NO₂ asymmetric stretching) and 1340 cm⁻¹ (C-Br) validate functional groups. Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the dominant substituent effects of bromine and nitro groups on the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) at C7 is a strong meta-directing deactivator, while bromine at C5 acts as a weak ortho/para-directing deactivator. Test reactivity via halogenation or sulfonation, using kinetic studies to compare reaction rates with unsubstituted quinoline. Monitor positional selectivity using X-ray crystallography or NOE NMR .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) elucidate the mechanistic pathways of this compound in catalytic cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and activation energies for Suzuki-Miyaura couplings. Compare Pd(0)/Pd(II) catalytic cycles using ligand effects (e.g., PPh₃ vs. XPhos). Validate simulations with experimental kinetic isotope effects (KIEs) and Hammett plots to correlate electronic parameters with reaction yields .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic stability assays in polar aprotic (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents under varying temperatures (25–80°C). Use UV-Vis spectroscopy to track degradation (λmax shifts) and dynamic light scattering (DLS) to detect aggregation. Reconcile discrepancies by comparing purity levels (HPLC), moisture content (Karl Fischer titration), and storage conditions (dark vs. light exposure) .

Q. How does this compound serve as a scaffold for designing kinase inhibitors, and what structural modifications enhance target selectivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to identify binding interactions with ATP-binding pockets in kinases (e.g., EGFR, CDK2). Synthesize analogs with substituents at C3 (e.g., -COOH, -NH₂) to improve hydrogen bonding. Validate selectivity via enzymatic assays (IC50 values) and compare with co-crystal structures (PDB entries). Address off-target effects using toxicity screens (HEK293 cell viability assays) .

Methodological Considerations

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) in supplementary materials to enable replication .

- Data Validation : Cross-check spectral data with databases like SciFinder or Reaxys and cite primary literature for known compounds .

- Ethical Reporting : Disclose synthetic yields, failed attempts, and side products to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.